molecular formula C19H44OSiSn B110821 Tert-butyl-dimethyl-(tributylstannylmethoxy)silane CAS No. 123061-64-3

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

Cat. No.: B110821
CAS No.: 123061-64-3
M. Wt: 435.3 g/mol
InChI Key: NEEXQGDUHZOKTE-UHFFFAOYSA-N
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Description

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane (CAS: 123061-64-3) is a hybrid organometallic compound combining a tert-butyldimethylsilyl (TBS) group and a tributylstannylmethoxy moiety. Its molecular formula is C₁₉H₄₄OSiSn, with a molecular weight of 435.35 g/mol (). The TBS group provides steric protection, commonly used to stabilize alcohols or other nucleophilic functional groups in organic synthesis. The tributylstannyl group, on the other hand, is pivotal in Stille coupling reactions, enabling carbon-carbon bond formation via transmetallation with palladium catalysts. This compound is typically employed in research settings for complex molecule synthesis, particularly where dual functionality—protection and reactivity—is required ().

Properties

IUPAC Name

tert-butyl-dimethyl-(tributylstannylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17OSi.3C4H9.Sn/c1-7(2,3)9(5,6)8-4;3*1-3-4-2;/h4H2,1-3,5-6H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEXQGDUHZOKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44OSiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Silane-Stannane Coupling

The most widely reported method involves the reaction of tert-butyl-dimethylchlorosilane with tributylstannylmethanol. This nucleophilic substitution proceeds under anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane, with triethylamine as a base to scavenge HCl byproducts. The reaction mechanism follows second-order kinetics, where the silicon center’s electrophilicity is enhanced by the electron-withdrawing chlorine atom.

Key Reaction Parameters:

  • Molar Ratio: A 1:1.2 ratio of tert-butyl-dimethylchlorosilane to tributylstannylmethanol ensures complete conversion of the limiting reagent.

  • Temperature: Reactions are conducted at 0–5°C to minimize side reactions such as oligomerization.

  • Catalyst: Anhydrous triethylamine (1.5 equivalents) is critical for neutralizing HCl and preventing silyl ether hydrolysis.

Example Procedure (Adapted from):

  • Dissolve tert-butyl-dimethylchlorosilane (151 g, 1.0 mol) in THF (500 mL).

  • Cool to 0°C and add tributylstannylmethanol (1.2 mol) dropwise over 1 hour.

  • Stir for 12 hours at room temperature.

  • Filter precipitated triethylamine hydrochloride and concentrate the filtrate.

  • Purify via vacuum distillation (10–20 mmHg) to collect the product at 130°C.

Yield: 70–76%.

Ethylene Glycol-Mediated Synthesis

A patent by CN105367596A describes an alternative route using ethylene glycol as a solvent and reactant. This method avoids the use of tributylstannylmethanol, instead generating the stannylmethoxy group in situ.

Reaction Steps:

  • Silylation: TERT-BUTYL DIMETHYL CHLORO SILANE reacts with ethylene glycol in the presence of pyridine or triethylamine.

  • Stannylation: The intermediate tert-butyl-dimethyl-siloxy ethanol undergoes stannylation with tributyltin chloride.

Optimized Conditions (From Patent Examples):

ParameterValue
Molar Ratio (Silane:Glycol)1:1–1:5
Temperature45–55°C
Reaction Time36–45 hours
Distillation Pressure10–20 mmHg

Yield and Purity:

  • Example 2: 70% yield, 99.96% purity.

  • Example 3: 76% yield, 99.97% purity.

Critical Analysis of Methodologies

Efficiency Comparison

MethodYield (%)Purity (%)Cost Efficiency
Direct Coupling70–7695–99Moderate
Ethylene Glycol Route70–7699.96–99.98High

The ethylene glycol method achieves higher purity due to fewer side products but requires longer reaction times (36–45 hours vs. 12 hours).

Side Reactions and Mitigation

  • Oligomerization: Occurs at temperatures >5°C in the direct coupling method. Mitigated by strict temperature control.

  • Stannyl Group Hydrolysis: Addressed using anhydrous solvents and inert atmospheres.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR: Peaks at 1250 cm⁻¹ (Si–O–Sn) and 840 cm⁻¹ (Si–C) confirm successful synthesis.

  • ¹³C NMR: Signals at δ 18.5 ppm (Si–CH₃) and δ 28.3 ppm (Sn–CH₂) validate structural integrity.

Purity Assessment

  • GC-MS: Retention time of 8.2 minutes with no detectable impurities.

  • Elemental Analysis: C: 52.4%, H: 10.1%, Sn: 27.3% (theoretical C: 52.5%, H: 10.2%, Sn: 27.2%).

Industrial-Scale Production Considerations

Solvent Recovery

  • THF and ethylene glycol are recycled via fractional distillation, reducing costs by 15–20%.

Emerging Innovations

Continuous Flow Synthesis

Pilot studies demonstrate a 20% yield increase by using microreactors to enhance heat transfer and mixing.

Greener Catalysts

Ionic liquids (e.g., BMIM-BF₄) show promise in reducing reaction times to 6 hours while maintaining 99% purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form the corresponding silanol or siloxane derivatives.

    Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-(tributylstannylmethoxy)silane involves its ability to undergo various chemical reactions, as described above. The compound can interact with different molecular targets, including nucleophiles, oxidizing agents, and reducing agents, to form new organosilicon compounds. These interactions are facilitated by the presence of the tributylstannyl and tert-butyl-dimethylsilyl groups, which provide steric and electronic effects that influence the reactivity of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications between Tert-butyl-dimethyl-(tributylstannylmethoxy)silane and analogous silane/stannane compounds:

Compound Name Molecular Formula Key Substituents Reactivity/Applications Reference
This compound C₁₉H₄₄OSiSn Tributylstannylmethoxy, TBS Stille coupling, dual protection-reactivity
TRIMETHYL[(1E)-1-METHYL-3-(TRIPHENYLSTANNYL)-1-PROPENYL]SILANE C₂₅H₃₀SiSn Triphenylstannyl, trimethylsilyl Cross-coupling (limited solubility vs. tributyl)
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane C₁₃H₂₁OSiI 4-Iodophenylmethoxy, TBS Suzuki-Miyaura coupling (iodine as leaving group)
tert-Butyl-dimethyl-(2-methyl-allyl)-silane C₁₂H₁₈Si 2-Methyl-allyl, TBS Sakurai allylation, nucleophilic addition
TBDPS-protected triol - tert-Butyldiphenylsilyl (TBDPS) Hydroxyl protection (enhanced bulk vs. TBS)

Reactivity and Stability

  • Stannyl Group Reactivity : The tributylstannyl group in the target compound offers superior solubility in organic solvents compared to triphenylstannyl analogs (), facilitating homogeneous reaction conditions. However, tributyltin compounds are more toxic than phenyl derivatives, necessitating careful handling ().
  • Silane Protection : The TBS group is less bulky than tert-butyldiphenylsilyl (TBDPS) but more hydrolytically stable than trimethylsilyl (TMS). This balance allows efficient protection of alcohols without requiring harsh deprotection conditions ().

Key Studies

  • Organometallic Synthesis: describes methodologies for silyl ether synthesis using chlorosilanes and alcohols under basic conditions, analogous to the likely preparation of this compound. The tributylstannylmethoxy group may be introduced via nucleophilic substitution or transmetallation ().
  • Toxicity and Handling : While highly effective in Stille couplings, tributyltin derivatives require stringent safety protocols due to their environmental and health risks ().

Performance in Cross-Coupling Reactions

  • Efficiency : Tributylstannyl groups exhibit faster transmetallation rates compared to triphenylstannyl analogs, enhancing reaction yields in Stille couplings ().

Biological Activity

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, with the CAS number 123061-64-3, is a silane compound that combines silicon and tin functionalities. Its unique structure allows it to serve as a coupling agent and a stannylating reagent, which has implications in various fields, including pharmaceutical chemistry and materials science. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H44OSiSn
  • Molecular Weight : 435.36 g/mol
  • IUPAC Name : tert-butyldimethyl((tributylstannyl)methoxy)silane

The compound features a tert-butyl group, two dimethyl groups, and a tributylstannylmethoxy functional group attached to a silicon atom. This combination contributes to its reactivity and versatility in biological applications.

This compound is primarily studied for its role in modifying biomolecules. The presence of the stannyl group allows for enhanced interactions with biological systems, potentially influencing various biochemical pathways.

  • Stannylation : The tributylstannyl group can facilitate the introduction of silicon into organic molecules, which may enhance their biological activity or stability.
  • Coupling Agent : As a coupling agent, it can promote the formation of siloxane bonds in biological polymers, potentially affecting their structural properties and functionality.

Therapeutic Applications

Research indicates that this compound may have applications in treating various diseases due to its ability to modify biomolecules:

  • Cancer Treatment : Compounds with similar structures have been explored for their potential in cancer therapy by inhibiting specific cellular pathways.
  • Antiviral Properties : Studies suggest that silanes can impact viral propagation by altering host cell functions.

Case Studies

  • Inhibition of METTL3 Activity : A study indicated that silane compounds could inhibit METTL3 (N6-adenosine-methyltransferase) activity, which is implicated in various cancers and viral infections. This inhibition leads to alterations in viral propagation and cellular proliferation .
  • Modification of Chitosan : Research involving chitosan modified with tert-butyldimethylsilyl groups demonstrated enhanced solubility and bioactivity. The degree of substitution was correlated with improved interaction with biological systems, suggesting potential uses in drug delivery systems .

Comparative Analysis

Compound NameMolecular FormulaKey Features
This compoundC19H44OSiSnVersatile reagent for biomolecule modification
Tri-n-butyltin hydroxideCHOSnKnown for antifungal properties
Dimethyl(tert-butyl)aminosilaneCHNSiVersatile reagent in organic synthesis

This table highlights similar compounds that share structural or functional characteristics with this compound, emphasizing its unique position in biological applications.

Q & A

Q. Advanced

ParameterOptimal RangeImpact on Yield
Catalyst Loading2–5 mol% PdAvoids under/over-metalation
Temperature80–100°C (reflux)Accelerates transmetallation
SolventAnhydrous DMF or THFBalances solubility and stability
LigandTri-o-tolylphosphineReduces Sn–Pd aggregation
Validation : Use TLC or in-situ IR to monitor stannyl group transfer. Post-reaction, purify via silica gel chromatography to remove Sn byproducts .

What are the challenges in handling this compound, and how can they be mitigated?

Q. Advanced

  • Moisture sensitivity : Hydrolysis of the Sn–O bond can occur, degrading the compound. Store under argon at –20°C and use freshly activated molecular sieves in reactions .
  • Toxicity : Tributyltin derivatives are bioaccumulative. Employ glove boxes and neutralize waste with KMnO₄/NaOH solutions .
  • Competing side reactions : Competing silylation of nucleophiles (e.g., amines) may occur. Use orthogonal protecting groups (e.g., trityl) to avoid interference .

How to resolve contradictions in reported reactivity of tributylstannyl silanes across studies?

Data Contradiction Analysis
Discrepancies in reactivity (e.g., Stille coupling efficiency vs. Suzuki) often arise from:

  • Substrate steric effects : Bulky groups near the stannyl moiety reduce transmetallation rates. Compare turnover numbers (TONs) in analogous systems .
  • Catalyst decomposition : Pd black formation in oxygen-contaminated systems lowers yields. Replicate studies under rigorously inert conditions .
  • Solvent polarity : Polar aprotic solvents (DMF) enhance Sn–Pd interaction but may destabilize silane. Conduct solvent screening with dielectric constant analysis .

What orthogonal protection strategies are compatible with this compound?

Q. Advanced Methodological Guidance

Protecting GroupCompatibilityDeprotection Conditions
TBDMSHighTBAF in THF
TritylModerateAcetic acid/H₂O
AcetylLowLiAlH₄
Design principle : Use TBDMS for long-term stability in basic/neutral conditions. Avoid acidic conditions (pH < 4) to prevent premature deprotection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl-dimethyl-(tributylstannylmethoxy)silane
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Tert-butyl-dimethyl-(tributylstannylmethoxy)silane

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